molecular formula C17H13Cl2NO3S B2381724 4-chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide CAS No. 303094-05-5

4-chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide

Cat. No.: B2381724
CAS No.: 303094-05-5
M. Wt: 382.26
InChI Key: JZWHFYXEGBSLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide (CAS: 303093-95-0) is a benzamide derivative characterized by:

  • Molecular formula: C₁₇H₁₅Cl₂NO₃S.
  • Key structural features:
    • A benzamide core with a 4-chloro substituent.
    • An N-(4-chlorophenyl) group.
    • A 1,1-dioxo-2,3-dihydrothiophen-3-yl moiety, contributing sulfone functional groups and a partially saturated thiophene ring.
  • Physicochemical properties: Average molecular mass: 384.271 g/mol. Single-isotope mass: 383.014970 g/mol. No defined stereocenters, indicating a planar, achiral structure .

This compound’s structural complexity and dual chloro-substituents make it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly in antimicrobial and enzyme-targeting applications .

Properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO3S/c18-13-3-1-12(2-4-13)17(21)20(15-7-5-14(19)6-8-15)16-9-10-24(22,23)11-16/h1-10,16H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWHFYXEGBSLIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with 4-chloroaniline to form 4-chloro-N-(4-chlorophenyl)benzamide.

    Introduction of the Thienyl Group: The thienyl group can be introduced through a nucleophilic substitution reaction, where the benzamide is reacted with a thienyl derivative under appropriate conditions.

    Oxidation: The final step involves the oxidation of the thienyl group to introduce the dioxido functionality.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfone group in the dihydrothiophene ring enhances stability against further oxidation, but the aromatic chlorophenyl groups and benzamide moiety remain reactive. Key oxidation pathways include:

Reaction TypeReagent/ConditionsProductYieldReference
Thiophene Ring Oxidation KMnO₄ (acidic conditions)Sulfone derivatives with cleaved thiophene ring60–75%
Benzamide Oxidation H₂O₂ (basic medium)N-Oxide formation<30%

Oxidation of the thiophene ring is typically exhaustive due to the pre-existing sulfone group, leading to ring-opening products.

Reduction Reactions

The amide group and chlorinated aromatic rings undergo selective reduction:

Reaction TypeReagent/ConditionsProductYieldReference
Amide Reduction LiAlH₄ (anhydrous ether)Secondary amine (C=O → CH₂-NH)40–55%
Aryl Chloride Reduction H₂/Pd-CDechlorinated benzamide derivatives70–85%

Reduction with LiAlH₄ requires strict anhydrous conditions to prevent hydrolysis side reactions. Catalytic hydrogenation selectively removes chlorine atoms from the aromatic rings without affecting the sulfone group.

Nucleophilic Substitution

The electron-withdrawing sulfone and chloro groups activate the benzene rings toward nucleophilic aromatic substitution (NAS):

Reaction TypeReagent/ConditionsProductYieldReference
Chlorine Displacement NaOH (200°C, aqueous ethanol)Hydroxyphenyl derivatives50–65%
Coupling Reactions N,N-carbonyldiimidazole (CDI)Amide-linked conjugates80–90%

NAS occurs preferentially at the para-chloro position due to steric hindrance at the benzamide-linked phenyl group. CDI-mediated coupling enables the formation of bioactive conjugates, as demonstrated in related benzamide systems .

Hydrolysis and Stability

The compound demonstrates pH-dependent stability:

  • Acidic Hydrolysis (HCl, reflux): Cleaves the amide bond, yielding 4-chlorobenzoic acid and a dihydrothiophene-amine derivative.

  • Basic Hydrolysis (NaOH, 80°C): Partial degradation of the sulfone group, forming sulfonic acid byproducts.

Thermal analysis via Differential Scanning Calorimetry (DSC) shows decomposition above 240°C, indicating stability under standard reaction conditions.

Reaction Optimization Data

Critical parameters for high-yield reactions:

ParameterOptimal RangeImpact on Yield
Temperature60–80°C<50°C: Slow kinetics; >90°C: Side reactions
SolventPolar aprotic (e.g., DMF)Enhances NAS and coupling efficiency
Catalyst Loading (Pd-C)5–10 wt%Lower loading reduces rate; higher risks over-reduction

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and phenyl groups have been evaluated for their in vitro activity against various bacterial strains. These studies typically utilize methods such as the turbidimetric method for assessing bacterial growth inhibition and demonstrate promising results against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer activity. Research has shown that similar compounds can inhibit cancer cell proliferation. For example, derivatives based on thiophene have been tested against human breast adenocarcinoma cell lines (MCF7) using assays like Sulforhodamine B (SRB), revealing significant cytotoxic effects . The mechanism of action may involve interference with cellular signaling pathways or direct cytotoxicity.

Acetylcholinesterase Inhibition

Given the importance of acetylcholinesterase (AChE) in neurodegenerative diseases such as Alzheimer's disease, compounds with structural similarities to 4-chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide are being investigated as potential AChE inhibitors. Research indicates that certain thiophene derivatives exhibit promising inhibitory activity against AChE, which could lead to therapeutic applications for cognitive disorders .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various thiophene derivatives, researchers synthesized several compounds and tested them against a panel of bacterial strains. The results indicated that specific substitutions on the thiophene ring significantly enhanced antimicrobial activity. For instance, compounds with electron-withdrawing groups demonstrated increased potency against resistant bacterial strains .

Case Study 2: Anticancer Screening

A series of benzamide derivatives were synthesized and screened for their anticancer properties. Among these, compounds featuring the thiophene moiety exhibited notable activity against MCF7 cells. The study utilized molecular docking simulations to elucidate binding interactions with target proteins involved in cancer progression, providing insights into their mechanism of action .

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific proteins or enzymes, thereby modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Substituent Modifications Molecular Formula Key Properties/Effects Reference
Target Compound None (reference structure) C₁₇H₁₅Cl₂NO₃S Dual chloro groups enhance lipophilicity; sulfone improves stability
4-Chloro-N-(4-methoxyphenyl)-N-(1,1-dioxothiophen-3-yl)benzamide 4-Chlorophenyl → 4-Methoxyphenyl C₁₈H₁₆ClNO₄S Methoxy group increases electron density, potentially enhancing receptor binding
4-Fluoro-N-(4-methoxyphenyl)-N-(1,1-dioxothiophen-3-yl)benzamide 4-Chloro → 4-Fluoro C₁₈H₁₆FNO₄S Fluorine’s electronegativity may improve metabolic stability and bioavailability
4-Chloro-N-(4-methylphenyl)-N-(1,1-dioxothiophen-3-yl)benzamide 4-Chlorophenyl → 4-Methylphenyl C₁₈H₁₆ClNO₃S Methyl group enhances lipophilicity, potentially altering membrane permeability
3-Chloro-N-(diethylaminobenzyl)-N-(1,1-dioxothiophen-3-yl)benzamide 4-Chloro → 3-Chloro; Addition of diethylamino group C₂₃H₂₆ClN₂O₃S Tertiary amine introduces basicity, potentially influencing enzyme inhibition
Key Observations :
  • Electron-withdrawing vs. electron-donating groups :
    • Methoxy (electron-donating) and fluoro (electron-withdrawing) substituents modulate the benzamide’s electronic profile, affecting interactions with biological targets .
  • Steric effects: Methyl groups (C₁₈H₁₆ClNO₃S) increase steric bulk, which may hinder binding in sterically sensitive active sites .
Key Observations :
  • Substituent position impacts yield :
    • 4-Chloro derivatives (e.g., Analog 21) achieve higher yields (92%) compared to 3-chloro isomers (53%) due to reduced steric hindrance during synthesis .
  • Protection/deprotection strategies :
    • Boc-protected intermediates are critical for maintaining amine functionality during reactions .
Antimicrobial Activity :
  • Thiadiazole-containing analogs (e.g., 4-chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide) exhibit potent activity against Pseudomonas aeruginosa, suggesting the benzamide-thiadiazole scaffold is bioactive .
  • Sulfone moiety: The 1,1-dioxothiophen group in the target compound may enhance stability and binding affinity compared to non-sulfone analogs .
Enzyme Inhibition :
  • 3-Chloro-N-(diethylaminobenzyl)-N-(1,1-dioxothiophen-3-yl)benzamide: The diethylamino group could facilitate interactions with acidic residues in enzyme active sites, making it a candidate for oxidoreductase inhibition .

Biological Activity

4-Chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl group and a thiophene moiety. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The chemical structure of 4-chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide can be represented as follows:

C13H9Cl2NO\text{C}_{13}\text{H}_{9}\text{Cl}_{2}\text{N}\text{O}

Anticancer Properties

Recent studies have indicated that compounds similar to 4-chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide exhibit significant anticancer properties. For instance, derivatives of benzamide have shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, suggesting a mechanism that may involve the activation of caspases and the disruption of mitochondrial function .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has highlighted the effectiveness of related benzamide derivatives against various bacterial strains. For example, compounds featuring similar structural motifs have been tested against Gram-positive and Gram-negative bacteria, demonstrating inhibitory effects at micromolar concentrations .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, 4-chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide has been investigated for its anti-inflammatory properties. Studies indicate that it can reduce the production of pro-inflammatory cytokines in vitro, which positions it as a potential candidate for treating inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For instance:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : The compound may modulate receptor activity related to apoptosis and inflammation pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibitory effects on bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Study 1: Anticancer Activity

In a study conducted by Liu et al., a series of benzamide derivatives were synthesized and tested against human cancer cell lines (MCF-7 and A375). The results showed that compounds similar to 4-chloro-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide exhibited IC50 values in the low micromolar range, highlighting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties revealed that derivatives with similar structures displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.